molecular formula C22H29NO2 B12365889 (S)-Icmt-IN-3

(S)-Icmt-IN-3

Cat. No.: B12365889
M. Wt: 339.5 g/mol
InChI Key: DAIMPQROONYPRP-QFIPXVFZSA-N
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Description

(S)-Icmt-IN-3 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Icmt-IN-3 typically involves a series of chemical reactions that ensure the correct stereochemistry is achieved. The process often starts with the selection of appropriate starting materials, followed by a series of steps including protection, deprotection, and functional group transformations. Common reagents used in the synthesis include catalysts, solvents, and specific reactants that facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry and overall quality of the compound. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Icmt-IN-3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-Icmt-IN-3 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a tool for probing biological pathways.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-Icmt-IN-3 involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-Icmt-IN-3 include other stereochemically defined molecules with similar functional groups and chemical properties. Examples include:

  • ®-Icmt-IN-3
  • (S)-Icmt-IN-2
  • ®-Icmt-IN-2

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which can lead to unique biological activities and interactions. This makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

N-[2-[(4S)-2,2-dimethyl-4-phenyloxan-4-yl]ethyl]-4-methoxyaniline

InChI

InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3/t22-/m0/s1

InChI Key

DAIMPQROONYPRP-QFIPXVFZSA-N

Isomeric SMILES

CC1(C[C@@](CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C

Origin of Product

United States

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